molecular formula C8H12N2O2 B3070900 2-methyl-2-(3-methyl-1H-pyrazol-1-yl)propanoic acid CAS No. 1006473-52-4

2-methyl-2-(3-methyl-1H-pyrazol-1-yl)propanoic acid

Cat. No. B3070900
CAS RN: 1006473-52-4
M. Wt: 168.19 g/mol
InChI Key: YVHCBXLFZXPSCL-UHFFFAOYSA-N
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Description

“2-methyl-2-(3-methyl-1H-pyrazol-1-yl)propanoic acid” is a chemical compound with the empirical formula C7H10N2O2 . It is a solid substance . The SMILES string representation of the molecule is O=C(O)C©CN1N=CC=C1 .


Molecular Structure Analysis

The molecular weight of “2-methyl-2-(3-methyl-1H-pyrazol-1-yl)propanoic acid” is 154.17 . The InChI key is FWIFKSTVTRTEQU-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“2-methyl-2-(3-methyl-1H-pyrazol-1-yl)propanoic acid” is a solid substance . Unfortunately, specific physical and chemical properties like melting point, boiling point, and solubility are not available in the resources.

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as “2-methyl-2-(3-methyl-1H-pyrazol-1-yl)propanoic acid”, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity .

Molecular Docking Studies

Molecular docking studies have been conducted on these compounds to justify their potent in vitro antipromastigote activity . These studies provide valuable insights into the interaction of these compounds with biological targets, aiding in the design of more effective drugs .

Synthesis of High Energy Insensitive Simple Explosives

The compound “1-methyl-3,4,5-trinitropyrazole” is a high energy insensitive simple explosive . The synthesis of this compound often involves complex steps and yields are typically low . However, “1-methylpyrazole nitrate”, which can be obtained from “1-methylpyrazole” by nitration to “1-methyl-3,4,5-trinitropyrazole”, is an organic intermediate with research value and application prospect .

Crystal Structure Analysis

The crystal structure of “1-methyl-1H-pyrazol-2-ium nitrate”, a compound related to “2-methyl-2-(3-methyl-1H-pyrazol-1-yl)propanoic acid”, has been studied . Such studies are crucial for understanding the physical and chemical properties of these compounds .

Antiproliferative Activity

Pyrazole derivatives have also been studied for their antiproliferative activity . These studies contribute to the development of new anticancer drugs .

properties

IUPAC Name

2-methyl-2-(3-methylpyrazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-6-4-5-10(9-6)8(2,3)7(11)12/h4-5H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHCBXLFZXPSCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C(C)(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-2-(3-methyl-1H-pyrazol-1-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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